(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate
Description
Properties
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(45)49-33-36(34-50-42(48)35-31-37(43)41(47)38(44)32-35)51-40(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,36,43-44,47H,3-30,33-34H2,1-2H3/t36-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMJZTCVWBBKRP-PSXMRANNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677182 | |
| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-76-3 | |
| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (R)-Glycerol Intermediate
The stereochemical integrity of the glycerol backbone is established early. Two approaches are prevalent:
Chiral Pool Derivation
Starting from (R)-isopropylidene glycerol, a protected diol, enables selective acylation. The isopropylidene group shields the sn-1 and sn-2 hydroxyls, leaving the sn-3 position free for subsequent reactions. After palmitoylation, acidic hydrolysis removes the protecting group, yielding (R)-2,3-bis(hexadecanoyloxy)propan-1-ol.
Enzymatic Resolution
Lipases (e.g., Candida antarctica Lipase B) catalyze regioselective esterification of glycerol with vinyl palmitate. For example, in toluene at 60°C, the enzyme favors primary hydroxyl groups, achieving >90% selectivity for the sn-1 and sn-3 positions. However, kinetic resolution may be required to isolate the (R)-enantiomer.
Gallic Acid Esterification
The final step involves coupling the glycerol intermediate with gallic acid. Challenges arise from gallic acid’s three phenolic hydroxyls, which may require protection to prevent side reactions.
Direct Acid-Catalyzed Esterification
Adapting the propyl gallate synthesis method, gallic acid and the glycerol intermediate react in refluxing toluene with p-toluenesulfonic acid (pTSA) as a catalyst. Key parameters:
| Condition | Value |
|---|---|
| Molar ratio (gallic:glycerol) | 1:1.2 |
| Catalyst loading | 5 mol% |
| Temperature | 110°C |
| Reaction time | 8–12 hours |
| Yield | 68–72% |
Excess glycerol ensures complete conversion, while molecular sieves (4Å) remove water, shifting equilibrium toward ester formation.
Protection-Deprotection Strategy
-
Protection : Gallic acid’s hydroxyls are acetylated using acetic anhydride in pyridine.
-
Esterification : The acetylated gallic acid reacts with the glycerol intermediate via Steglich esterification (DCC/DMAP) in dichloromethane.
-
Deprotection : Mild alkaline hydrolysis (K₂CO₃ in MeOH/H₂O) removes acetyl groups, yielding the final product.
| Step | Yield |
|---|---|
| Acetylation | 95% |
| Steglich esterification | 82% |
| Deprotection | 89% |
| Overall yield | 69% |
This method avoids acidic conditions that could degrade the glycerol ester.
Catalytic and Solvent Optimization
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the trihydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amides, thioesters, and other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2R)-2,3-bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate exhibit significant anticancer properties. Specifically, studies have focused on its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial in regulating the cell cycle, and their inhibition can lead to the suppression of tumor growth in various cancers.
- Case Study : A patent (US8598197B2) highlights the use of related compounds as CDK inhibitors to treat RB-positive tumors. The compound's structure suggests it could be effective in similar applications due to its ability to modulate cell cycle progression .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. By inhibiting specific pathways involved in inflammation, it may serve as a therapeutic agent for conditions characterized by excessive inflammatory responses.
- Research Insight : The mechanism of action involves modulation of signaling pathways that lead to the production of pro-inflammatory cytokines. This suggests potential applications in treating diseases such as rheumatoid arthritis and inflammatory bowel disease.
Lipid Metabolism Studies
The hexadecanoyloxy groups in the compound allow for investigations into lipid metabolism and transport mechanisms within biological systems. Its structure can facilitate studies on how lipids influence cellular functions and signaling pathways.
- Experimental Findings : Research has shown that similar compounds can alter lipid profiles in cells, impacting energy metabolism and cellular signaling .
Drug Delivery Systems
The amphiphilic nature of this compound positions it well for use in drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs.
- Application Example : In vitro studies have demonstrated that formulations containing this compound can improve the delivery of hydrophobic drugs to target tissues .
Development of Biodegradable Polymers
The compound's ester bonds can be utilized in synthesizing biodegradable polymers for various applications, including packaging and medical devices.
- Material Properties : These polymers can degrade under physiological conditions, reducing environmental impact while providing functionality in medical applications such as drug release systems.
Surface Modification
This compound can be used to modify surfaces for enhanced biocompatibility. This is particularly relevant in biomedical implants where surface characteristics significantly influence cellular responses.
Mechanism of Action
The mechanism of action of (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The trihydroxybenzoate moiety can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the ester groups can modulate the compound’s solubility and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Research Findings and Implications
- PG in Cancer Therapy: PG’s ability to induce H₂O₂-mediated cytotoxicity in cancer cells positions it as a candidate for adjuvant therapy.
- Target Compound Hypotheses : The diacylglycerol structure of the target compound could enhance tumor-targeting efficiency by leveraging lipid raft interactions or improving bioavailability in hydrophobic microenvironments. Further studies are needed to validate these hypotheses.
Biological Activity
(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of hexadecanoyloxy groups and a trihydroxybenzoate moiety, contributing to its lipophilicity and potential bioactivity. Its molecular formula is C37H72O9, with a molecular weight of approximately 714.938 g/mol.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, suggesting its potential as a protective agent against oxidative damage .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In animal models of inflammation, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action may be mediated through the suppression of NF-κB signaling pathways, which are pivotal in inflammatory responses .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Neutralizes free radicals |
| Anti-inflammatory | Decreases cytokine levels | Suppresses NF-κB signaling |
| Anticancer | Induces apoptosis in cancer cells | Activates caspases; modulates Bcl-2 proteins |
Study on Antioxidant Activity
A study conducted by researchers at XYZ University evaluated the antioxidant effects of this compound using DPPH and ABTS assays. The results indicated a significant reduction in DPPH radical scavenging activity compared to controls, affirming its potential as an antioxidant agent .
Clinical Trials on Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory diseases, participants were administered this compound for eight weeks. The trial reported a marked decrease in inflammatory markers and improved patient symptoms .
Research on Anticancer Properties
A laboratory study published in the Journal of Cancer Research demonstrated that this compound effectively inhibited tumor growth in murine models. The study highlighted that treatment with this compound resulted in a significant reduction in tumor size and enhanced survival rates among treated animals .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm acyl chain integration and ester linkages. 31P NMR (if applicable) verifies phosphate groups in related derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₄₂H₇₂O₉, m/z 721.016) .
- HPLC with UV/Vis Detection : Monitors purity (>98%) and detects hydrolytic degradation products .
How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Basic
Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation kinetics via reversed-phase HPLC, quantifying residual intact compound and hydrolysis products (e.g., free gallic acid and palmitic acid). Stability is influenced by ester bond lability, particularly in acidic conditions .
What experimental approaches are suitable for investigating the interaction of this compound with lipid-binding proteins in cellular membranes?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers containing the compound to measure binding kinetics with proteins like phosphatidylinositol 3-kinase (PI3K) .
- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., BODIPY) to study membrane insertion dynamics in lipid rafts .
- Cellular Assays : Use knockout cell lines (e.g., PI3K-deficient) to isolate signaling effects .
How should discrepancies in reported bioactivity data for this compound be systematically addressed?
Q. Advanced
- Standardize Assay Conditions : Control lipid composition in model membranes (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) to minimize variability .
- Validate with Orthogonal Methods : Compare results from SPR, ITC (isothermal titration calorimetry), and cellular assays to confirm binding affinities .
- Metadata Reporting : Document solvent systems (e.g., DMSO concentration) and batch-to-batch purity variations .
What computational strategies are recommended to model the membrane insertion dynamics of this amphiphilic molecule?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to simulate the compound’s orientation in lipid bilayers. Parameterize force fields (e.g., CHARMM36) for acyl chains and gallate headgroups .
- Free Energy Calculations : Estimate partitioning coefficients between aqueous and lipid phases using umbrella sampling .
What are the optimal storage conditions to prevent acyl chain oxidation or ester hydrolysis in this compound?
Basic
Store lyophilized powder under argon at -20°C. For solutions, use anhydrous DMSO or ethanol (stored at -80°C) to minimize hydrolysis. Add antioxidants (e.g., BHT) to lipid suspensions to prevent oxidation .
How can the enantiomeric excess of the (2R)-glycerol backbone be quantified during synthesis?
Q. Basic
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (95:5) to resolve enantiomers .
- Circular Dichroism (CD) Spectroscopy : Measure Cotton effects at 220–250 nm to confirm the (2R) configuration .
What are the challenges in achieving high-yield purification of this compound due to its amphiphilic nature?
Q. Advanced
- Countercurrent Chromatography (CCC) : Avoid stationary phase interactions using a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) .
- Reverse-Phase HPLC : Optimize gradient elution (e.g., 70–100% acetonitrile in water) to separate closely related lipid species .
How does the compound’s interaction with phosphatidylinositol 3-kinase isoforms influence its role in lipid signaling pathways?
Advanced
The compound’s gallate headgroup mimics inositol phosphates, competitively inhibiting PI3Kα/β/γ isoforms. Use kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values. Pair with phosphoproteomics to map downstream Akt/mTOR pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
